molecular formula C22H25N3O4S B12275581 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12275581
M. Wt: 427.5 g/mol
InChI Key: QAISXWTZKJTHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dimethoxyphenyl group: This step involves the use of a suitable electrophile, such as a halogenated dimethoxybenzene, in a nucleophilic substitution reaction.

    Attachment of the benzothiophene moiety: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using a suitable boronic acid or stannane derivative.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzothiophene moiety can be oxidized to a ketone using oxidizing agents such as PCC or DMP.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: NaH (Sodium hydride), K2CO3 (Potassium carbonate)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-25-18(12-17(24-25)15-11-14(28-2)6-7-19(15)29-3)21(26)23-13-22(27)9-4-5-20-16(22)8-10-30-20/h6-8,10-12,27H,4-5,9,13H2,1-3H3,(H,23,26)

InChI Key

QAISXWTZKJTHMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCCC4=C3C=CS4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.